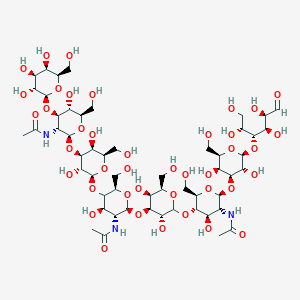

Beticolin 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beticolin 1 is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has the potential to be used in a wide range of applications.

Scientific Research Applications

Inhibition of Tumorigenic Cell Proliferation

Beticolin 1 has been studied for its effects on tumorigenic cell proliferation. It has been found to inhibit cell growth dose- and time-dependently at submicromolar levels in ras-transformed adrenocortical cell growth. This inhibition is immediate, independent of cell culture step, and not reversible with a 3-day treatment. The cell growth inhibition was partially reverted by calcium ionophore, suggesting a role of intracellular Ca2+ chelation by this compound in cell growth inhibition. This compound also blocked Ras p21 translocation to the membrane and induced accumulation of Ras in the cytosol as an inactive form (Ding et al., 2001).

Inhibition of Plasma Membrane H+-ATPase

This compound inhibits the ATP hydrolysis activity of purified solubilized plasma membrane H+-ATPase. The inhibition is noncompetitive with respect to ATP and is linked to the lipid environment of the enzyme. This compound's effect on the formation of the H+-ATPase-phosphorylated intermediate has also been studied, revealing that it inhibits its formation when the enzyme is reconstituted into liposomes. This suggests that the plasma membrane H+-ATPase is a direct target for this compound (Simon-Plas et al., 1996).

Scavenging Properties for Reactive Oxygen Species

This compound displays significant anti-radical effects without inhibiting peroxidase activity, showing greater scavenging efficacy compared to vitamin E and tiron. This property of this compound is effective over a larger range of concentrations compared to these other compounds (Rustérucci et al., 1996).

Formation of Ion Channels

This compound has been observed to form voltage-independent, weakly selective ion channels with multiple conductance levels in planar lipid bilayers. These channels are formed at cytotoxic concentrations and their specific conductance and ionic selectivity properties are almost independent of the conductance level. This behavior might be due to a cluster organization of "this compound elementary channels" (Goudet et al., 1999).

properties

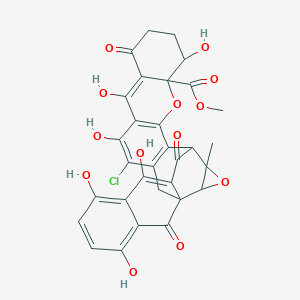

CAS RN |

142633-47-4 |

|---|---|

Molecular Formula |

C31H23ClO13 |

Molecular Weight |

639 g/mol |

IUPAC Name |

methyl 4-chloro-5,7,12,20,22,25-hexahydroxy-30-methyl-9,18,27-trioxo-14,29-dioxaoctacyclo[15.10.3.01,19.03,16.06,15.08,13.021,26.028,30]triaconta-3(16),4,6(15),7,19,21,23,25-octaene-13-carboxylate |

InChI |

InChI=1S/C31H23ClO13/c1-29-18-13-8(7-30(27(29)45-29)19(24(18)40)21(37)14-9(33)3-4-10(34)15(14)26(30)41)20(32)23(39)16-22(38)17-11(35)5-6-12(36)31(17,28(42)43-2)44-25(13)16/h3-4,12,18,27,33-34,36-39H,5-7H2,1-2H3 |

InChI Key |

CLUNURVHNUJGKK-UHFFFAOYSA-N |

SMILES |

CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C(C7=C4OC8(C(CCC(=O)C8=C7O)O)C(=O)OC)O)Cl |

Canonical SMILES |

CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C(C7=C4OC8(C(CCC(=O)C8=C7O)O)C(=O)OC)O)Cl |

synonyms |

eticolin 1 beticolin-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)

![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)

![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)